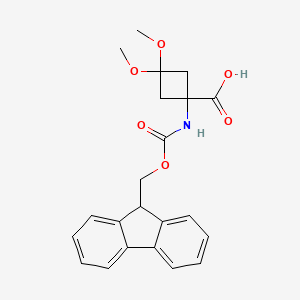

1-(9H-芴-9-基甲氧羰基氨基)-3,3-二甲氧基环丁烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid involves several steps and starting materials. For instance, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, which share a similar cyclobutane core structure, starts from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate . Another related compound, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, is prepared from 3-bromopyruvic acid and N-Fmoc-thiourea, which is obtained from potassium thiocyanate . These methods demonstrate the versatility in synthesizing fluorene-carboxylic acid derivatives through the manipulation of different functional groups and core structures.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the presence of the fluorene core, which influences the physical and chemical properties of the compounds. For example, fluorene-1-carboxylic acid exhibits a cyclic dimer type hydrogen bond about a center of symmetry, and the distances within the fluorene core are similar to those in fluorene itself . Similarly, 9-oxo-9H-fluorene-1-carboxylic acid adopts a planar conformation with internal hydrogen bonding . These structural features are crucial for understanding the behavior of fluorene derivatives in various chemical reactions.

Chemical Reactions Analysis

Fluorene derivatives are versatile in chemical reactions due to their reactive functional groups. The photocatalytic properties of 3-amino-fluorene-2,4-dicarbonitriles (AFDCs) have been utilized for the decarboxylative cross-coupling reaction of α-amino acids with arylnitriles . This showcases the potential of fluorene derivatives in facilitating light-driven reactions, which could be relevant for the synthesis or modification of compounds like 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. The pKa values of the carboxylic acid functions in cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids are identical, while the pKa values for the amino groups differ slightly, indicating different interactions with fluorine atoms . In the case of fluorene-9-carboxylic acid, hydrogen bonding and disordering of the carboxyl O atoms are observed, which could affect solubility and reactivity . These properties are essential for understanding the behavior of fluorene derivatives in various environments and applications.

科学研究应用

合成应用

1-(9H-芴-9-基甲氧羰基氨基)-3,3-二甲氧基环丁烷-1-羧酸已用于各种合成应用中。值得注意的是,它参与了2-(9H-芴-9-基甲氧羰基氨基)-噻唑-4-羧酸的制备,展示了其在合成复杂有机化合物中的用途(Le & Goodnow, 2004)。类似地,它的衍生物 9-氧代-9H-芴-1-羧酸表现出有趣的结构性质,如平面构象和内部氢键,这在分子设计中很重要(Coté, Lalancette, & Thompson, 1996)。

化学表征和保护

该化合物在各种化学合成中保护羟基方面起着至关重要的作用。从它衍生的芴-9-基甲氧羰基 (Fmoc) 基团可以与其他不稳定的保护基团一起使用,并且可以有效去除,这例证了它在有机合成中的多功能性(Gioeli & Chattopadhyaya, 1982)。

在构建模块合成中的效用

它在二肽基脲酯的合成中也很重要,正如 Babu 和 Kantharaju (2005) 所证明的那样,他们使用该化合物的衍生物以高产率和纯度生产二肽基脲酸。这突出了其在更复杂的有机合成中的应用(Babu & Kantharaju, 2005)。

结构和相互作用研究

对其相关化合物(如芴-9-羧酸)的研究提供了对分子结构和相互作用的见解,包括氢键和分子对称性。此类研究对于理解不同环境中的分子行为至关重要(Blackburn, Dobson, & Gerkin, 1996)。

光催化研究

此外,该化合物的衍生物已在光催化中得到探索。例如,3-氨基芴-2,4-二腈 (AFDC) 已显示出作为脱羧芳基化光催化剂的潜力,表明该化合物在先进化学工艺中具有广泛的适用性(Chen, Lu, & Wang, 2019)。

安全和危害

作用机制

Target of Action

The primary target of EN300-27103830 is currently unknown. This compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .

Mode of Action

As a derivative of the Fmoc group, it may interact with amino acids or peptides during synthesis . The Fmoc group is typically removed during peptide synthesis, allowing the free amine group of the amino acid to participate in peptide bond formation .

Biochemical Pathways

Without specific information on the biological targets of EN300-27103830, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to fmoc-amino acids, it may play a role in peptide synthesis or modification .

Result of Action

If it acts similarly to other Fmoc-amino acids, it may be involved in the synthesis or modification of peptides . This could potentially affect protein function, cellular signaling, or other biological processes depending on the specific peptides involved.

Action Environment

The action, efficacy, and stability of EN300-27103830 may be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific conditions within the body (such as the presence of enzymes or other proteins). For example, the Fmoc group is typically removed under basic conditions during peptide synthesis , so the action of EN300-27103830 may be influenced by pH.

属性

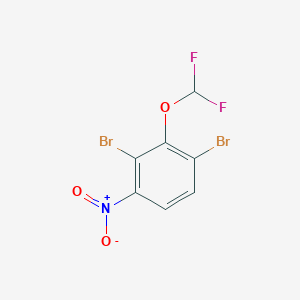

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-27-22(28-2)12-21(13-22,19(24)25)23-20(26)29-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOYGXXLVULWIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3001592.png)

![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3001601.png)

![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B3001603.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole](/img/structure/B3001609.png)

![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3001612.png)